molecular formula C9H7ClF2O B3388169 1-Chloro-1,1-difluoro-3-phenylpropan-2-one CAS No. 86340-72-9

1-Chloro-1,1-difluoro-3-phenylpropan-2-one

Cat. No.: B3388169
CAS No.: 86340-72-9
M. Wt: 204.6 g/mol
InChI Key: GXZPJURDYSAYJK-UHFFFAOYSA-N
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Description

1-Chloro-1,1-difluoro-3-phenylpropan-2-one is a chemical compound with the molecular formula C9H7ClF2O and a molecular weight of 204.6 g/mol. This compound has gained significant attention in various fields of research and industry due to its unique physical and chemical properties.

Preparation Methods

The synthesis of 1-Chloro-1,1-difluoro-3-phenylpropan-2-one involves the chlorination and fluorination of appropriate precursor compounds. One common method includes the reaction of 3-phenylpropan-2-one with chlorine and fluorine sources under controlled conditions . Industrial production methods often involve the use of specialized equipment to handle the reactive intermediates and ensure high purity of the final product .

Chemical Reactions Analysis

1-Chloro-1,1-difluoro-3-phenylpropan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-1,1-difluoro-3-phenylpropan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1,1-difluoro-3-phenylpropan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

1-Chloro-1,1-difluoro-3-phenylpropan-2-one can be compared with other similar compounds such as:

    3-Chloropropiophenone: Similar in structure but lacks the fluorine atoms.

    1-Chloro-3-phenylpropan-2-one: Similar but without the difluoro substitution

The presence of chlorine and fluorine atoms in this compound imparts unique reactivity and properties, making it distinct from its analogs .

Properties

IUPAC Name

1-chloro-1,1-difluoro-3-phenylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZPJURDYSAYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 20 g of ethyl chlorodifluoroacetate in 150 ml ether was treated with one equivalent of benzyl magnesium chloride in 63 ml THF at -40° C. under nitrogen. After 2 hours, the reaction was poured into aqueous NH4Cl and extracted with ether. Evaporation and distillation (0.1 mm Hg) of the residue gave 24.8 g of an oil which was used directly.
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20 g
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150 mL
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63 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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